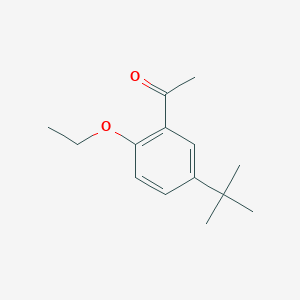
1-(5-(t-Butyl)-2-ethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a tert-butyl group and an ethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 5-(Ttert-butyl)-2-ethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents under controlled temperature conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
類似化合物との比較
- 1-(4-tert-butylphenyl)ethanone
- 1-(3,5-di-tert-butyl-2-hydroxyphenyl)ethanone
- 4’-tert-butylacetophenone
Comparison: 1-(5-(Ttert-butyl)-2-ethoxyphenyl)ethanone is unique due to the presence of both tert-butyl and ethoxy groups on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-(5-tert-butyl-2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O2/c1-6-16-13-8-7-11(14(3,4)5)9-12(13)10(2)15/h7-9H,6H2,1-5H3 |
InChIキー |
KMOWGTHYIGHSRI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


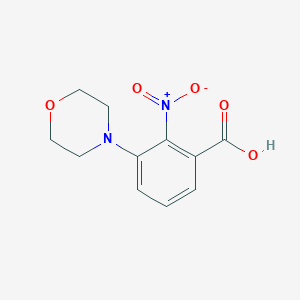
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)

![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
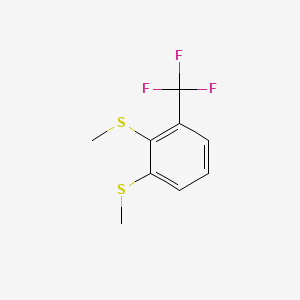
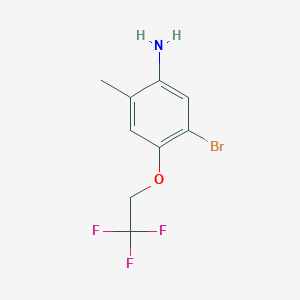
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)


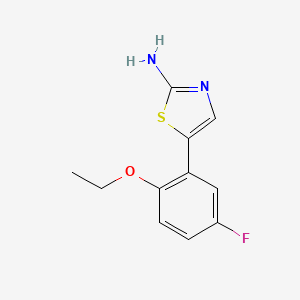
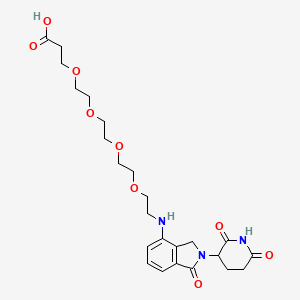
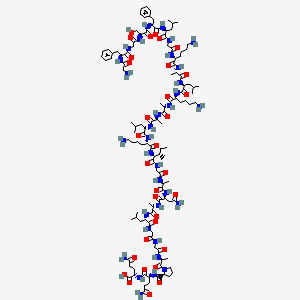
![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)

